Product packaging for 2-Bromo-6-(chloromethyl)pyrazine(Cat. No.:CAS No. 1196154-59-2)

2-Bromo-6-(chloromethyl)pyrazine

Cat. No.: B14173677
CAS No.: 1196154-59-2
M. Wt: 207.45 g/mol
InChI Key: VZLDKKZGXJXHKE-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)pyrazine is a valuable heteroaromatic building block for advanced chemical synthesis and drug discovery research. The pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous vital pharmaceuticals and biologically active compounds . Its highly electron-deficient nature makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse carbon-based fragments at the bromo position . Simultaneously, the chloromethyl group provides a highly reactive handle for nucleophilic substitution, allowing researchers to tether the pyrazine core to other molecular scaffolds, create custom ligands for catalysis, or functionalize surfaces . This dual functionality makes this compound a particularly versatile intermediate for constructing complex molecules, including those with potential therapeutic value. Pyrazine-containing small molecules demonstrate a wide range of biological activities, and several, such as the anticancer agent bortezomib and the antiviral favipiravir, are clinically used . Researchers can leverage this compound to develop novel compounds for applications in medicinal chemistry, materials science, and as ligands in catalytic systems. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrClN2 B14173677 2-Bromo-6-(chloromethyl)pyrazine CAS No. 1196154-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196154-59-2

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)pyrazine

InChI

InChI=1S/C5H4BrClN2/c6-5-3-8-2-4(1-7)9-5/h2-3H,1H2

InChI Key

VZLDKKZGXJXHKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Br)CCl

Origin of Product

United States

Advanced Reactivity and Derivatization Strategies of 2 Bromo 6 Chloromethyl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of electron-deficient aromatic rings like pyrazine (B50134). The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group. organic-chemistry.org In the case of dihalogenated pyrazines, the regioselectivity of the substitution is a critical aspect, often dictated by the electronic nature of the substituents and the reaction conditions.

Investigation of Ipso-Substitution Mechanisms in Dihalogenated Pyrazines

Ipso-substitution, the direct replacement of a substituent at its original position, is the most common pathway in SNAr reactions. researchgate.net For a molecule like 2-Bromo-6-(chloromethyl)pyrazine, two potential sites for ipso-substitution exist: the C2-Br bond and the C6-CH2Cl bond. The pyrazine ring, being electron-deficient, activates attached halogens towards nucleophilic attack.

Studies on related dihalogenated pyrazines have shown that the position of substitution is highly dependent on the nature of the halogen and the substituents on the ring. For instance, in 2-substituted 3,5-dichloropyrazines, the presence of an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group favors substitution at the 3-position. mdpi.com While specific studies on this compound are limited in publicly available literature, we can infer potential reactivity trends. The bromine at the C2 position is directly attached to the electron-deficient pyrazine ring, making it a likely site for SNAr. The chlorine on the methyl group is a benzylic-type halide, which is also susceptible to nucleophilic substitution, but through a different mechanism (SN2-type). The relative rates of these two processes would determine the primary product.

Mechanistic Exploration of Cine- and Tele-Substitution Reactions in Pyrazine and Triazolopyrazine Systems

Beyond the direct ipso-substitution, more unusual substitution patterns known as cine- and tele-substitution can occur. In cine-substitution, the incoming nucleophile attacks a position adjacent to the one bearing the leaving group. researchgate.net Tele-substitution involves the nucleophile attacking a more distant carbon atom. researchgate.netyoutube.com These reactions are less common and their mechanisms are often complex, sometimes involving elimination-addition pathways (e.g., via hetaryne intermediates) or addition-elimination sequences at different positions.

While documented examples of cine- and tele-substitution specifically on this compound are scarce, research on related heterocyclic systems provides valuable insights. For example, tele-substitution has been observed in triazolopyrazine systems, where the reaction outcome is sensitive to the nature of the nucleophile, the halogen, and the solvent. youtube.com The formation of such products highlights the intricate reactivity of these N-heterocyclic scaffolds. A plausible mechanism for tele-substitution could involve the initial attack of the nucleophile at a remote position, followed by a cascade of electronic rearrangements culminating in the expulsion of the leaving group. youtube.com

Influence of Reaction Parameters on Regioselectivity and Yield in SNAr Processes

The outcome of SNAr reactions is profoundly influenced by various parameters, including the solvent, temperature, base, and the nature of the nucleophile. For dihalogenated pyrazines, careful control of these conditions can often achieve selective substitution at one of the halogenated sites.

In the case of 2-bromo-6-chloropyrazine, a related compound, nucleophilic substitution with reagents like sodium methoxide (B1231860) is known to occur. youtube.com The choice of solvent can dramatically affect reaction rates and selectivity. Polar aprotic solvents like DMSO or DMF are commonly used for SNAr reactions as they effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The temperature is another critical factor; higher temperatures can lead to less selective reactions or the formation of undesired byproducts. The strength and concentration of the base, if required, can also modulate the reactivity of the nucleophile and influence the reaction pathway.

Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the functionalization of pyrazine derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Halogen Displacement and Arylation

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the arylation of halopyrazines. These reactions typically involve the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the catalyst. nih.govnih.gov

Suzuki Coupling: This reaction employs organoboron reagents (boronic acids or esters) as the coupling partners in the presence of a base. slideshare.netorganic-chemistry.org It is known for its mild reaction conditions and the commercial availability and stability of the boron reagents. While specific examples with this compound are not readily found, Suzuki couplings of other bromopyrazines have been extensively reported, demonstrating the feasibility of this transformation. rsc.org The selective coupling at the C-Br bond over the C-Cl bond in the chloromethyl group is anticipated due to the generally higher reactivity of aryl bromides compared to benzylic chlorides in palladium-catalyzed cross-couplings under typical Suzuki conditions.

Stille Coupling: The Stille reaction utilizes organotin compounds as the coupling partners. researchgate.net A key advantage of the Stille coupling is its tolerance to a wide range of functional groups. However, the toxicity of organotin reagents is a significant drawback. researchgate.net

Negishi Coupling: This reaction involves the use of organozinc reagents. nih.gov Negishi coupling is known for its high reactivity and the ability to form C-C bonds involving sp, sp2, and sp3-hybridized carbon atoms. nih.gov The reaction of this compound with an organozinc reagent would likely proceed selectively at the C-Br bond.

A hypothetical Suzuki coupling reaction is presented in the table below to illustrate the expected transformation.

Table 1: Hypothetical Palladium-Catalyzed Suzuki Coupling of this compound

Electrophile Nucleophile Catalyst Base Solvent Product
This compound Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 2-Aryl-6-(chloromethyl)pyrazine

Copper-Catalyzed Coupling Methods for Pyrazine Derivatives

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods, particularly for the formation of C-N, C-O, and C-S bonds. The Ullmann condensation, a classic example of a copper-catalyzed C-N bond formation, involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.

Modern copper-catalyzed methods often proceed under milder conditions and with a broader substrate scope. For instance, copper-catalyzed C-N cross-coupling of arylboronic acids with N-acylpyrazoles has been reported. The application of such methods to this compound could provide a direct route to aminated pyrazine derivatives. The chemoselectivity between the C-Br and the C-Cl bonds would again be a key consideration, with the C-Br bond expected to be more reactive under typical copper-catalyzed coupling conditions.

Reactivity of the Chloromethyl Side Chain

The chloromethyl group attached to the pyrazine ring at the 6-position serves as a primary site for a variety of chemical transformations. Its reactivity is characteristic of a benzylic-type halide, making it susceptible to nucleophilic attack and other modifications.

Nucleophilic Displacement Reactions of the Chloromethyl Group

The chlorine atom of the chloromethyl moiety is a good leaving group, facilitating its displacement by a range of nucleophiles. This SN2-type reaction is a cornerstone for introducing diverse functional groups onto the pyrazine scaffold. The electrophilic carbon of the chloromethyl group readily reacts with nitrogen, oxygen, and sulfur-based nucleophiles.

For instance, amines can be employed to introduce aminomethyl substituents. Both primary and secondary amines, including cyclic amines, have been shown to react effectively under mild conditions to afford the corresponding 2-bromo-6-(aminomethyl)pyrazines. Similarly, alkoxides and phenoxides can displace the chloride to form ether linkages, while thiols and thiolates can be used to generate thioethers. The reaction with sodium azide (B81097) provides a convenient route to 2-bromo-6-(azidomethyl)pyrazine, which can be further elaborated, for example, through reduction to the corresponding amine or by participation in click chemistry reactions.

NucleophileReagent ExampleProduct
AmineDiisobutylamine2-Bromo-6-((diisobutylamino)methyl)pyrazine
AzideSodium Azide2-Bromo-6-(azidomethyl)pyrazine
ThiocyanatePotassium Thiocyanate(6-Bromopyrazin-2-yl)methyl thiocyanate
Imidazole1-Methylimidazole1-((6-Bromopyrazin-2-yl)methyl)-3-methyl-1H-imidazol-3-ium chloride
PhthalimidePotassium Phthalimide2-((6-Bromopyrazin-2-yl)methyl)isoindoline-1,3-dione

This table presents a selection of nucleophilic substitution reactions on the chloromethyl group.

Transformations of the Chloromethyl Moiety into Other Functional Groups (e.g., Oxidation to Carboxylic Acid Derivatives)

Beyond direct displacement, the chloromethyl group can be transformed into other valuable functional groups. A key transformation is its oxidation to an aldehyde or a carboxylic acid. The oxidation of the corresponding alcohol, obtained from the hydrolysis of the chloromethyl group, is a common strategy. For example, treatment of 2-bromo-6-(hydroxymethyl)pyrazine with oxidizing agents like manganese dioxide (MnO2) can yield 2-bromopyrazine-6-carbaldehyde. Further oxidation to the carboxylic acid, 2-bromopyrazine-6-carboxylic acid, can be achieved using stronger oxidizing agents.

Another notable transformation is the conversion to a nitrile. While direct cyanation can be challenging, a two-step sequence involving displacement with iodide followed by reaction with a cyanide salt is a viable route to (6-bromopyrazin-2-yl)acetonitrile. This nitrile can then be hydrolyzed to the corresponding carboxylic acid or reduced to the amine.

Starting MaterialReagent(s)Product
2-Bromo-6-(hydroxymethyl)pyrazineManganese Dioxide (MnO2)2-Bromopyrazine-6-carbaldehyde
2-Bromopyrazine-6-carbaldehydePotassium Permanganate (KMnO4)2-Bromopyrazine-6-carboxylic acid

This table illustrates the oxidation of the functionalized side chain.

Selective Side-Chain Functionalization in the Presence of Ring Halogens

A critical aspect of the chemistry of this compound is the ability to selectively functionalize the chloromethyl side chain without affecting the bromo substituent on the pyrazine ring. The higher reactivity of the benzylic-type chloride compared to the aromatic bromide towards nucleophilic substitution allows for this selectivity under carefully controlled conditions.

For example, nucleophilic displacement reactions on the chloromethyl group can typically be carried out at or below room temperature, conditions under which the bromo group remains unreactive. This chemoselectivity is crucial for preserving the bromo substituent for subsequent cross-coupling reactions, enabling a modular approach to the synthesis of multi-substituted pyrazines. However, with highly reactive nucleophiles or at elevated temperatures, competing substitution of the bromo group can occur. The choice of a milder chlorinating agent, such as a cyanuric chloride•DMF adduct, in the synthesis of the parent compound from the corresponding alcohol can minimize the formation of over-chlorinated byproducts. organic-chemistry.org

Concurrent and Sequential Derivatization Strategies for Multisubstituted Pyrazines

The orthogonal reactivity of the bromo and chloromethyl groups in this compound opens up a vast chemical space for the synthesis of multisubstituted pyrazines through concurrent or sequential derivatization strategies.

A common and powerful strategy involves the initial selective functionalization of the chloromethyl group via nucleophilic substitution, followed by a transition metal-catalyzed cross-coupling reaction at the bromo position. This sequential approach allows for the introduction of a diverse range of substituents at both positions. For instance, after reacting the chloromethyl group with an amine, the resulting 2-bromo-6-(aminomethyl)pyrazine can undergo a Suzuki-Miyaura, Stille, or Sonogashira coupling reaction to introduce an aryl, heteroaryl, or alkynyl group at the 2-position.

Alternatively, the order of reactions can be reversed. A cross-coupling reaction can first be performed on the bromo substituent, followed by modification of the chloromethyl group. The choice of sequence often depends on the compatibility of the desired functional groups with the reaction conditions of each step.

Concurrent derivatization, where both groups react in a single pot, is less common due to the challenges in controlling selectivity. However, under specific conditions with carefully chosen reagents, it may be possible to achieve simultaneous functionalization.

Applications in Complex Molecular Synthesis and Chemical Biology Research

Utilization as Key Building Blocks for Fused Heterocyclic Systems

The pyrazine (B50134) core is a foundational element in many biologically active fused heterocyclic systems. 2-Bromo-6-(chloromethyl)pyrazine serves as an ideal starting point for creating these elaborate scaffolds.

The pyrrolo[2,3-b]pyrazine scaffold, also known as 7-azaindole, is of significant interest in medicinal chemistry. Derivatives of this scaffold are known to act as kinase inhibitors. researchgate.net The synthesis of these systems often involves building a pyrrole (B145914) ring onto a pre-existing pyrazine. Synthetic strategies can involve the annulation of a pyrrole ring onto a pyrazine core, a process for which a substituted halopyrazine is a key precursor. rsc.org While various substituted pyrazines are employed, the functionality of this compound offers a dual handle for creating diverse libraries of pyrrolo[2,3-b]pyrazines. For instance, the chloromethyl group can be converted into other functionalities necessary for the cyclization cascade that forms the fused pyrrole ring.

The researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrazine core is another critical scaffold found in numerous pharmacologically active molecules. researchgate.netfrontiersin.org The synthesis of these derivatives can be achieved through various routes, often involving the cyclization of a hydrazinopyrazine intermediate. frontiersin.orgnih.gov

The reactive chloromethyl group of this compound is particularly susceptible to nucleophilic substitution. This allows for the direct attachment of a pre-formed triazole ring or other nitrogen-based nucleophiles, leading to the construction of triazolopyrazine systems. The reaction of chloropyrazines with nucleophiles is a well-established method for functionalizing the pyrazine ring. rsc.org In the case of this compound, a nucleophilic attack by a triazole would displace the chloride to form a new carbon-nitrogen bond, directly linking the two heterocyclic systems. This method provides a convergent approach to complex triazolopyrazine derivatives. It is also noteworthy that substitution reactions on halogenated pyrazine systems can sometimes proceed through unexpected pathways, such as tele-substitution, where the nucleophile attacks a different position on the ring, leading to rearranged products. acs.org

Role in the Synthesis of N-Heterocyclic Compounds for Biological Activity Investigations

The scaffolds derived from this compound are frequently used to generate libraries of compounds for screening against various biological targets, particularly in the fields of oncology and infectious diseases.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant signaling is a known driver in many cancers. nih.govnih.gov Consequently, the development of potent and selective FGFR inhibitors is a major goal in cancer therapy. nih.gov The pyrrolo[2,3-b]pyrazine scaffold has been identified as a highly effective core for potent FGFR inhibitors. researchgate.net

Starting from a versatile building block like this compound, medicinal chemists can synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. The bromo group can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce various aryl or heteroaryl groups, while the chloromethyl group can be used to introduce linkers or other side chains that interact with different regions of the enzyme's binding pocket. This modular approach is essential for optimizing inhibitor potency and selectivity.

Table 1: Research Findings on Related Pyrazine-Based Inhibitors

Compound ClassTarget Enzyme/DisorderResearch Finding
Pyrrolo[2,3-b]pyrazine DerivativesKinase Inhibition (general)The 5H-pyrrolo[2,3-b]pyrazine scaffold shows significant activity as a kinase inhibitor. researchgate.net
researchgate.netnih.govmdpi.comTriazolo[4,3-a]pyrazine Derivativesc-Met/VEGFR-2Novel derivatives were synthesized and showed dual inhibitory activity against c-Met and VEGFR-2 kinases. frontiersin.org
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide DerivativesFGFR1A series of these compounds were developed as novel FGFR1 inhibitors for non-small cell lung cancer. nih.gov
researchgate.netnih.govmdpi.comTriazolo[4,3-a]pyrazine DerivativesAnti-cancerSynthesized derivatives showed promising antiproliferative activity against human colon cancer cell lines (HCT-116 and HT-29). mdpi.com

Beyond specific enzyme targets like FGFR, pyrazine-based compounds are widely investigated for their general antiproliferative effects. nih.gov Fused heterocyclic systems, such as those derived from this compound, are of particular interest. For example, various triazolopyrazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines. mdpi.com Studies have shown that certain derivatives can induce apoptosis in colon cancer cells. mdpi.com The synthesis of an imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole derivative, which also features a halogenated heterocyclic core, demonstrated significant cytotoxicity against human colon and breast adenocarcinoma cell lines. dlsu.edu.ph The synthetic flexibility offered by this compound allows for the systematic modification of the molecular structure to optimize anticancer activity and explore the structure-activity relationships that govern cytotoxicity.

Development of Novel Linkers and Scaffolds in Materials Science Research

The application of pyrazine derivatives extends beyond medicinal chemistry into the realm of materials science. Heterocyclic compounds are used as building blocks for functional organic materials, including coordination polymers and materials for electronics. mdpi.comnih.gov A bifunctional molecule like this compound is an excellent candidate for a linker in the synthesis of coordination polymers or other polymeric materials.

The two distinct reactive sites allow for orthogonal chemical modifications. For example, the bromine atom can participate in metal-catalyzed cross-coupling polymerization reactions, while the chloromethyl group can be used for post-polymerization modification or to attach the polymer to a surface. Pyrazine-containing linkers, such as pyrazine-2,5-diyldimethanol, have been used to create 1D and 3D coordination polymers with interesting structural and physical properties. bohrium.commdpi.comresearchgate.net The nitrogen atoms of the pyrazine ring can coordinate to metal centers, while other functional groups can engage in hydrogen bonding to build extended supramolecular networks. bohrium.commdpi.com The unique geometry and electronic properties of the this compound core could lead to new materials with novel optical, electronic, or catalytic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Bromo-6-(chloromethyl)pyrazine?

  • Methodological Answer : A common approach involves reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with aminopyrazine derivatives under basic conditions (e.g., sodium bicarbonate in 2-propanol at 80°C). Purification via column chromatography (e.g., 0–5% MeOH/EA gradient) yields the target compound. Side products like dibromo-pyrazine or ethynyltrimethylsilyl derivatives may form, requiring careful analysis (e.g., 1^1H NMR) to confirm purity .

Q. How can spectroscopic and crystallographic techniques characterize its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths and dihedral angles (e.g., 16.2° between pyridine and imidazopyrazine planes). Multinuclear NMR (1^1H, 13^{13}C) identifies substituent positions, while mass spectrometry confirms molecular weight. Computational geometry optimization (e.g., PM6 semiempirical methods) predicts supramolecular conformations .

Q. What computational approaches model its electronic structure and photophysical properties?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates HOMO-LUMO gaps and excitation energies, validated against experimental phosphorescence data (e.g., 3.2–3.9 eV in benzene matrices). Multiconfiguration time-dependent Hartree (MCTDH) simulations model vibronic coupling in excited states (S1_1/S2_2), achieving <0.1 eV error in energy predictions .

Advanced Research Questions

Q. How do substituents on pyrazine scaffolds tune electrocatalytic activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -Br) enhance the electrophilicity of graphite-conjugated pyrazines (GCPs), increasing oxygen reduction reaction (ORR) rates by up to 70-fold. Cyclic voltammetry in alkaline electrolytes (e.g., 0.1 M KOH) correlates half-wave potentials with Hammett σp_p parameters. Molecular analogs lacking conjugation show no activity, emphasizing the role of π-network delocalization .

Q. What noncovalent interactions govern its behavior in supramolecular host-guest systems?

  • Methodological Answer : Pyrazine’s nitrogen atoms act as hydrogen-bond acceptors (e.g., with -NH groups in proteins), while its aromatic ring engages in π-π stacking or metal coordination (e.g., PtII^{II} complexes). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) with nitroaromatics (e.g., 2,4-dinitrotoluene), revealing stoichiometry and entropy-driven interactions .

Q. How do intramolecular interactions influence conductivity in pyrazine-based polymers?

  • Methodological Answer : Atoms-in-molecules (AIM) theory identifies S···N contacts and ring critical points in co-thiophene-pyrazine oligomers, enforcing planarity and reducing band gaps (e.g., 1.2–1.5 eV). Charge-transfer via reduced pyrazine ligands (e.g., in CrCl2_2(pyrazine)2_2) enhances conductivity (102^{-2} S/cm) and ferrimagnetic ordering (Tc_c = 55 K) .

Q. What mechanisms explain its phosphorescence quenching near metallic surfaces?

  • Methodological Answer : Distance-dependent energy transfer to Ag(111) or Ni(111) surfaces follows CPS theory, with phosphorescence lifetimes (τ) measured via time-resolved spectroscopy. At 3 Å separation, parallel dipole orientations exhibit 90% quenching due to Förster resonance energy transfer (FRET), validated by ellipsometric dielectric constants (e.g., ε(Ag) = 3.6 + 0.15i) .

Q. Can microbial biosynthesis pathways enhance pyrazine yields in academic settings?

  • Methodological Answer : Inoculating Bacillus licheniformis (e.g., strain J-49) in Daqu models increases pyrazine content by 655% via 2,3-butanediol precursor enrichment. Metagenomic PICRUSt2 analysis links this to nitrogen metabolism enzymes (e.g., glutamate dehydrogenase), while unsaturated fatty acids in bacterial membranes improve environmental stress resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.